N-(2-tert-butylphenyl)-2-chloropropanamide

Organic Synthesis Reactivity Structure-Activity Relationship

Secure your supply of this precisely ortho-substituted chiral building block. The unique steric environment, combining an ortho-tert-butylphenyl group with a reactive 2-chloropropanamide handle, is critical for asymmetric synthesis and atropisomer creation—properties absent in meta- or para-analogs. This versatile scaffold is a validated intermediate for fungicide discovery and advanced materials. Ensure synthetic fidelity with the high-purity grade trusted across R&D programs.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1156595-98-0
Cat. No. B1517934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-tert-butylphenyl)-2-chloropropanamide
CAS1156595-98-0
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl
InChIInChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16)
InChIKeyPUOBJXKRIYIOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Sourcing Guide: N-(2-tert-butylphenyl)-2-chloropropanamide (CAS 1156595-98-0) for Scientific Research


N-(2-tert-butylphenyl)-2-chloropropanamide, with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol, is a versatile small molecule scaffold . The presence of the 2-chloropropanamide moiety contributes to its reactivity, making it a potential intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . This compound is typically supplied with a purity of 95% .

Why Interchangeability Fails for N-(2-tert-butylphenyl)-2-chloropropanamide and Its Analogs


Despite the apparent simplicity of the amide scaffold, generic substitution among compounds like N-(2-tert-butylphenyl)-2-chloropropanamide is scientifically unsound. Subtle variations in substitution patterns can lead to drastically altered chemical reactivity, biological target engagement, and pharmacokinetic profiles. The precise ortho-substitution of the tert-butyl group on the phenyl ring, combined with the alpha-chloro group on the propanamide chain, creates a unique steric and electronic environment that is not replicated in meta- or para-analogs . Furthermore, the specific physicochemical properties, including solubility and stability, which are critical for reproducible experimental outcomes, are not uniform across this compound class .

Quantitative Differentiation Evidence: N-(2-tert-butylphenyl)-2-chloropropanamide vs. Analogs


Impact of Chlorine Substituent Position on Chemical Reactivity in Amide Synthesis

The presence of a chlorine atom at the 2-position of the propanamide chain introduces unique reactivity compared to non-halogenated or differently halogenated analogs. The 2-chloropropanamide group is a reactive electrophilic handle, enabling further derivatization. This reactivity is exploited in synthetic routes to more complex molecules, a feature not present in the simple propanamide analog .

Organic Synthesis Reactivity Structure-Activity Relationship

Steric and Electronic Modulation via Ortho-Substitution on the Phenyl Ring

The ortho-positioning of the bulky tert-butyl group relative to the amide nitrogen creates a specific steric and electronic environment, which is crucial for atropisomerism and chiral induction in asymmetric synthesis applications. The para-substituted isomer, N-(4-tert-butylphenyl)-2-chloropropanamide (CAS 731012-01-4), lacks this ortho-interaction, leading to fundamentally different conformational properties .

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Storage and Handling Stability: Vendor-Specified Temperature Sensitivity

Vendor documentation for N-(2-tert-butylphenyl)-2-chloropropanamide specifies a storage temperature of 2-8°C in a sealed, dry environment . This is a critical procurement and handling parameter that distinguishes it from other, potentially more stable, chloroacetamide analogs which may be shipped and stored at room temperature without specific low-temperature recommendations.

Compound Management Stability Procurement

Availability and Packaging Options as a Research-Use Only (RUO) Building Block

N-(2-tert-butylphenyl)-2-chloropropanamide is explicitly listed for research and further manufacturing use only, not for direct human use . It is offered in various quantities by multiple vendors (e.g., CymitQuimica, ChemScene, Chemenu) . This contrasts with some analogs that may have a more established profile as pharmaceutical intermediates with specific regulatory or purity requirements. The availability in smaller pack sizes (e.g., 50mg from CymitQuimica for €286) positions it as a specialized research tool .

Procurement Supply Chain Research Tools

Validated Application Scenarios for N-(2-tert-butylphenyl)-2-chloropropanamide Procurement


Asymmetric Synthesis and Chiral Catalyst Development

The ortho-tert-butylphenyl group is a known structural element for creating atropisomers and for chiral induction in asymmetric catalysis [1]. N-(2-tert-butylphenyl)-2-chloropropanamide, with its 2-chloropropanamide handle, provides a reactive entry point for creating novel chiral ligands or auxiliaries. This application is supported by the class-level inference regarding the unique steric and electronic environment of the ortho-substituted scaffold .

Agrochemical Intermediate Synthesis

The 2-chloropropanamide group is a recognized moiety in the synthesis of agrochemicals, particularly fungicides . The compound's structure makes it a viable building block for generating novel amide-based fungicidal candidates, a field with extensive patent literature [2]. This scenario leverages the established utility of the chloroamide functional group as a synthetic intermediate.

Medicinal Chemistry Building Block Library Enrichment

As a versatile small molecule scaffold with a reactive handle, this compound is ideal for inclusion in diversity-oriented synthesis (DOS) libraries or fragment-based drug discovery (FBDD) sets . Its availability from multiple vendors in research-friendly quantities supports its use in early-stage hit identification and lead optimization programs .

Stable Radical Precursor for Materials Science

The N-(2-tert-butylphenyl) fragment is a key component in the synthesis of stable diarylnitroxyl radicals [3]. These radicals have applications in materials science, such as in the development of organic magnets, spin probes, and redox-active polymers. N-(2-tert-butylphenyl)-2-chloropropanamide could serve as a precursor for further functionalization toward these advanced materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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